![molecular formula C22H20N4O2S B5159647 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5159647.png)
3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in research. This compound is a pyridazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has not been fully elucidated. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. Additionally, it has been suggested that this compound may reduce inflammation by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine in lab experiments is its potential application in cancer research. This compound has been found to inhibit the growth of cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine. One of the future directions is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the potential application of this compound in other areas of research, such as inflammation and neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has been reported in various research studies. One of the commonly used methods involves the reaction of 3-methyl-6-bromo-2-(3-(1-(4-(methylsulfonyl)benzyl)-1H-pyrazol-3-yl)phenyl)pyridazine with sodium azide in the presence of copper (I) iodide and triphenylphosphine. This method yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine has been found to have potential application in various scientific research studies. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-methyl-6-[3-[1-[(4-methylsulfonylphenyl)methyl]pyrazol-3-yl]phenyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-16-6-11-21(24-23-16)18-4-3-5-19(14-18)22-12-13-26(25-22)15-17-7-9-20(10-8-17)29(2,27)28/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNBWLOFCSSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


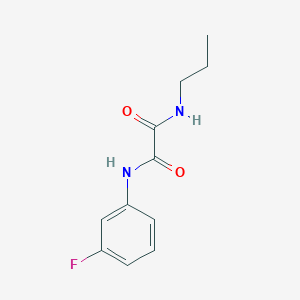

![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
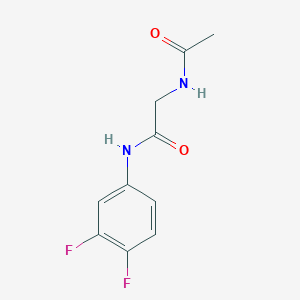

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
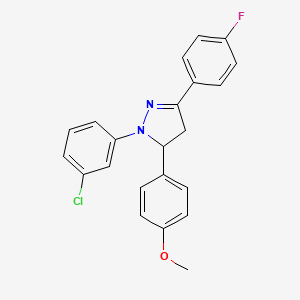
![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)
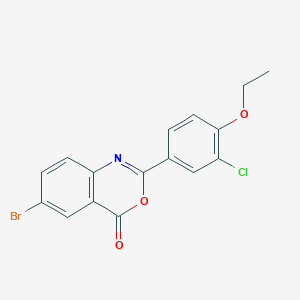
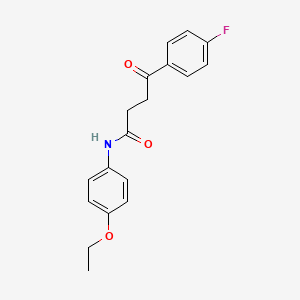
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5159650.png)